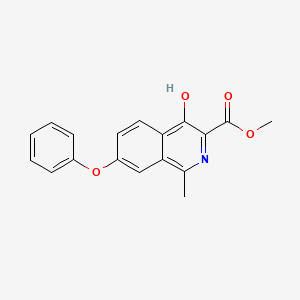

4-Hidroxi-1-metil-7-fenoxiisoquinolin-3-carboxilato de metilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of “Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate” involves a multistep process. This includes the condensation of 1-methyl-3-nitro-4-propenylbenzene with 4-hydroxyphenylacetic acid, followed by reduction and esterification.

Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate” is represented by the InChI code 1S/C18H15NO4/c1-11-15-10-13 (23-12-6-4-3-5-7-12)8-9-14 (15)17 (20)16 (19-11)18 (21)22-2/h3-10,20H,1-2H3 . The compound has a molecular weight of 309.32 g/mol .

Physical and Chemical Properties Analysis

“Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate” is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol and methanol. It has a molecular weight of 309.3 g/mol .

Aplicaciones Científicas De Investigación

Tratamiento de la Anemia

Este compuesto es un ingrediente clave en la formulación de Roxadustat, un fármaco utilizado para tratar la anemia. Roxadustat funciona como un inhibidor de la prolil hidroxilasa inducible por hipoxia, lo que aumenta significativamente los niveles de hemoglobina en sangre al estimular la eritropoyesis. Es particularmente beneficioso para los pacientes con anemia causada por enfermedad renal crónica (ERC), donde compensa la deficiencia de eritropoyetina (EPO) .

Estudios de Estado Sólido

Las propiedades de estado sólido de este compuesto son cruciales para el desarrollo de formulaciones farmacéuticas estables y eficaces. Los estudios se centran en comprender su polimorfismo, la formación de co-cristales y las sales derivadas, que pueden influir en la biodisponibilidad y la eficacia del fármaco .

Metodología Analítica

El 4-hidroxi-1-metil-7-fenoxiisoquinolin-3-carboxilato de metilo se analiza mediante técnicas avanzadas como la cromatografía líquida de alto rendimiento y la espectrometría de masas. Estas metodologías son esenciales para garantizar la pureza, la potencia y la calidad de Roxadustat durante su proceso de fabricación .

Bioanálisis

Los métodos de cromatografía líquida-espectrometría de masas en tándem (LC-MS) se utilizan ampliamente para analizar este compuesto en matrices biológicas. Esto es vital para los estudios farmacocinéticos y farmacodinámicos, que ayudan a comprender el comportamiento del fármaco dentro del cuerpo .

Formulaciones Farmacéuticas

El papel del compuesto en la formulación de Roxadustat implica optimizar su concentración y método de administración para maximizar los efectos terapéuticos. Los estudios de formulación también exploran diferentes formas de dosificación, como comprimidos o cápsulas, para mejorar el cumplimiento del paciente .

Análisis de Mercado

La investigación sobre el escenario del mercado para los fármacos que contienen este compuesto, como Roxadustat, incluye la previsión de la demanda, la comprensión de la dinámica competitiva y la identificación de áreas potenciales para el crecimiento y la innovación .

Síntesis Química

El proceso de síntesis de este compuesto implica reacciones químicas complejas, incluida la sustitución del cloro en los intermedios y la hidrólisis para producir la forma de ácido carboxílico. Esta investigación es fundamental para escalar la producción y reducir los costes .

Estudios Comparativos

La comparación de la eficacia y el perfil de seguridad de Roxadustat con otros tratamientos de la anemia es otra aplicación significativa. Estos estudios ayudan a posicionar el fármaco en el mercado y pueden conducir a protocolos de tratamiento mejorados .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound is used as a reagent in the preparation of roxadustat , which is a drug used to treat anemia and chronic renal insufficiency . Therefore, it can be inferred that the targets might be related to the erythropoiesis process.

Mode of Action

Given its use in the synthesis of roxadustat, it may be involved in the inhibition of hypoxia-inducible factor prolyl hydroxylase (hif-ph), which is the mode of action of roxadustat .

Biochemical Pathways

Considering its role in the synthesis of roxadustat, it might be involved in the erythropoiesis pathway, specifically the hypoxia-inducible factor (hif) pathway .

Result of Action

Given its role in the synthesis of roxadustat, it might contribute to the increase in endogenous erythropoietin production, improved iron regulation, and reduced inflammation associated with chronic kidney disease .

Análisis Bioquímico

Biochemical Properties

Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the preparation of Roxadustat, a drug used to treat anemia and chronic renal insufficiency . The compound’s interactions with enzymes and proteins are crucial for its biochemical activity, influencing various metabolic pathways and cellular processes.

Cellular Effects

Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s effects on cellular processes are essential for understanding its potential therapeutic applications and toxicity. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

The molecular mechanism of Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to alterations in their activity. These interactions are critical for its biochemical and cellular effects, influencing various metabolic and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations for its use in research and therapeutic applications. Studies have shown that the compound is stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, highlighting the need for careful monitoring in laboratory experiments.

Dosage Effects in Animal Models

The effects of Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that the compound has a threshold effect, where its activity increases with dosage up to a certain point, beyond which toxicity may occur . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its biochemical and cellular effects . Studies have shown that it can modulate the activity of key enzymes, leading to changes in metabolic activity and the production of specific metabolites.

Transport and Distribution

The transport and distribution of Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . Understanding these interactions is essential for determining the compound’s therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-11-15-10-13(23-12-6-4-3-5-7-12)8-9-14(15)17(20)16(19-11)18(21)22-2/h3-10,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGPMRFWBJZJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)OC)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801145435 | |

| Record name | 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801145435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421312-34-6 | |

| Record name | 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421312-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801145435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine](/img/structure/B1443464.png)

![[2-(Tert-butoxy)-4-methylphenyl]methanamine](/img/structure/B1443465.png)

![4-[(6-Chloropyridin-2-yl)carbonyl]morpholine](/img/structure/B1443470.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B1443476.png)